molecular formula C22H32ClNO B13854119 N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride

N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride

Katalognummer: B13854119
Molekulargewicht: 361.9 g/mol
InChI-Schlüssel: NKRCXFGIZLBNBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride is a chemical compound with the molecular formula C22H32ClNO and a molecular weight of 361.95 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride typically involves the reaction of gamma-(4-methylphenoxy)benzenepropanamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a reagent in various biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diisopropylbenzylamine: Similar structure but lacks the gamma-(4-methylphenoxy) group.

    N,N-Bis(1-methylethyl)-gamma-(4-chlorophenoxy)benzenepropanamine Hydrochloride: Similar structure with a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C22H32ClNO

Molekulargewicht

361.9 g/mol

IUPAC-Name

3-(4-methylphenoxy)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C22H31NO.ClH/c1-17(2)23(18(3)4)16-15-22(20-9-7-6-8-10-20)24-21-13-11-19(5)12-14-21;/h6-14,17-18,22H,15-16H2,1-5H3;1H

InChI-Schlüssel

NKRCXFGIZLBNBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.